molecular formula C15H14N4O2S B2794144 3-((1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034333-81-6

3-((1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2794144
CAS No.: 2034333-81-6
M. Wt: 314.36
InChI Key: RVCSDTJPZYUKLL-UHFFFAOYSA-N
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Description

3-((1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a pyrazine ring

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .

Future Directions

Future research could explore the potential applications of this compound, particularly given the biological activity of many thiophene derivatives . Additionally, further studies could investigate the synthesis and properties of similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The pyrrolidine ring is often synthesized via cyclization reactions, while the pyrazine ring can be formed through cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the acetyl group can yield the corresponding alcohol.

Scientific Research Applications

3-((1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, such as thiophene-2-carboxylic acid and thiophene-2-boronic acid pinacol ester . These compounds share the thiophene ring but differ in their functional groups and overall structure.

Uniqueness

What sets 3-((1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile apart is its unique combination of three different heterocyclic rings. This structural complexity may confer unique properties, such as enhanced bioactivity or specific interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[1-(2-thiophen-2-ylacetyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c16-9-13-15(18-5-4-17-13)21-11-3-6-19(10-11)14(20)8-12-2-1-7-22-12/h1-2,4-5,7,11H,3,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCSDTJPZYUKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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